molecular formula C10H9N3S B12828881 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole

2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole

Cat. No.: B12828881
M. Wt: 203.27 g/mol
InChI Key: NIVMWLKCHYXWCY-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both imidazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal and ammonia, leading to the formation of the imidazole ring . Another method includes the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to form substituted products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring.

    Substitution: Substitution reactions, especially at the nitrogen atoms, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole and benzothiazole derivatives, which can have enhanced biological activities.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and proteins, altering their activity. This binding can inhibit the growth of microorganisms or cancer cells by disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole is unique due to its combined structural features of both imidazole and benzothiazole rings, which confer a diverse range of biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2-(4,5-dihydroimidazol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H9N3S/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-4,7H,5-6H2

InChI Key

NIVMWLKCHYXWCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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